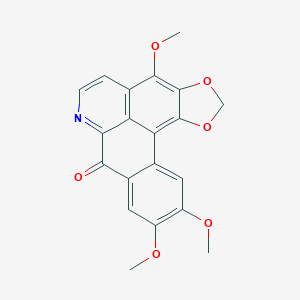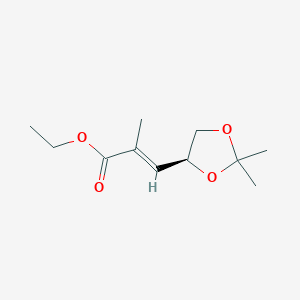
4-metilbenceno-1,2,3-triol
Descripción general
Descripción
Benzenetriol, methyl- is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and environmental science. This compound is a derivative of benzenetriol, which is a phenolic compound that has been extensively studied for its antioxidant and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Mejora de las características del dispositivo de heteroestructura
4-metilbenceno-1,2,3-triol: se ha utilizado en la síntesis de poli(4-((fenilimino)metil)benceno-1,2,3-triol), un polímero que mejora significativamente las características de los dispositivos de heteroestructura . Este polímero, sintetizado mediante polimerización de acoplamiento oxidativo, mejora la solubilidad, la estabilidad térmica, las características electroquímicas y ópticas de los dispositivos, lo que lleva a un mejor rendimiento en los materiales electrónicos.
Agente antimicrobiano y terapéutico
Las investigaciones sugieren que el 4-metilpirogálico presenta potentes propiedades antimicrobianas, lo que lo convierte en un agente terapéutico prometedor para el futuro . Su fuerte propiedad de extinción de radicales libres puede proteger contra diversas enfermedades, incluidos los trastornos cardiovasculares y neurodegenerativos. La eficacia del compuesto para combatir la resistencia microbiana destaca su potencial en las aplicaciones médicas.
Síntesis de productos naturales complejos
El compuesto sirve como precursor en la síntesis de productos naturales complejos derivados de pirogaloles . Su rica química, particularmente la reactividad de sus derivados oxidados, es crucial en la síntesis moderna de productos naturales, incluidas las cicloadiciones que generan moléculas estructuralmente complejas.
Técnicas de química analítica
Bencenotriol, metil-: es un compuesto fenólico que desempeña un papel importante en la química analítica . Sus propiedades químicas, como la acidez y la formación de radicales, son esenciales para comprender sus actividades biológicas, incluidas las propiedades antioxidantes. Las técnicas actualizadas de análisis y síntesis de compuestos fenólicos a menudo implican este compuesto debido a su importancia.
Estudios de metilación del ADN y acetilación de histonas
Este compuesto se ha estudiado por sus efectos sobre la metilación del ADN y la acetilación de histonas de genes específicos de eritrocitos en células K562 . Estos estudios son vitales para comprender los mecanismos de hematotoxicidad del benceno y el papel de los metabolitos del benceno en la inducción de cambios genéticos o epigenéticos.
Investigación sobre riesgos ambientales y ocupacionales
Como metabolito del benceno, el This compound es significativo en la investigación relacionada con los riesgos ambientales y ocupacionales . Se controla su presencia y efectos para comprender el impacto de la exposición al benceno en la salud humana, especialmente en relación con la producción de células sanguíneas y el riesgo de leucemia.
Safety and Hazards
Direcciones Futuras
The future directions of research on benzenetriols could involve exploring novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations .
Mecanismo De Acción
Mode of Action
It’s worth noting that benzene derivatives can undergo nucleophilic reactions . In such reactions, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-poor species) to form a chemical bond. This could potentially be a part of the interaction mechanism of 4-methylbenzene-1,2,3-triol with its targets .
Propiedades
IUPAC Name |
4-methylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZREHARUPHHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223953 | |
| Record name | Benzenetriol, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3955-29-1, 73684-67-0 | |
| Record name | 4-Methyl-1,2,3-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenetriol, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenetriol, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 4-methylpyrogallol derivatives in acarbose metabolism?
A1: Following oral administration of acarbose, a significant portion of the drug undergoes metabolic transformations. Research has identified 4-methylpyrogallol derivatives as key metabolites of acarbose in human urine. [] Specifically, three metabolites were isolated and characterized as monomethylether-monosulphates and a monosulphate-monoglucuronide of 4-methylpyrogallol. [] This discovery highlights the role of metabolic pathways in processing acarbose within the body and provides insights into its pharmacokinetic profile. Understanding the metabolic fate of acarbose can contribute to optimizing its clinical use.
Q2: What analytical techniques were crucial in identifying 4-methylpyrogallol derivatives as acarbose metabolites?
A2: The identification of 4-methylpyrogallol derivatives as metabolites of acarbose heavily relied on a combination of sophisticated analytical techniques. Researchers employed Craig countercurrent distribution and ion-pair HPLC to isolate the metabolites from urine samples. [] Further structural elucidation was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). [] These techniques allowed scientists to determine the chemical structure and confirm the presence of 4-methylpyrogallol moieties within the isolated metabolites.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)








